molecular formula C13H14Cl3N3O3S B11709832 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid

4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid

Cat. No.: B11709832
M. Wt: 398.7 g/mol
InChI Key: ZGGJPTVJWJDKKR-UHFFFAOYSA-N
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Description

4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C13H14Cl3N3O3S It is known for its unique structure, which includes a trichloromethyl group, a propanoylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with propanoyl chloride to form 2,2,2-trichloro-1-(propanoylamino)ethane. This intermediate is then reacted with thiourea to introduce the carbamothioyl group. Finally, the resulting compound is coupled with 4-aminobenzoic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl group and carbamothioyl group can form specific interactions with active sites, potentially inhibiting or modifying enzyme activity. The benzoic acid moiety may also play a role in binding to proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H14Cl3N3O3S

Molecular Weight

398.7 g/mol

IUPAC Name

4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C13H14Cl3N3O3S/c1-2-9(20)18-11(13(14,15)16)19-12(23)17-8-5-3-7(4-6-8)10(21)22/h3-6,11H,2H2,1H3,(H,18,20)(H,21,22)(H2,17,19,23)

InChI Key

ZGGJPTVJWJDKKR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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